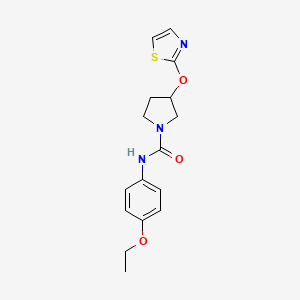

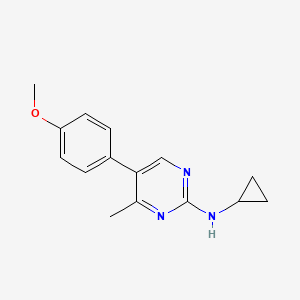

![molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6](/img/structure/B2767598.png)

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form various derivatives.

Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H315, H317, H319, H335, and H412 . These codes correspond to various hazards such as skin irritation, eye irritation, and respiratory irritation. The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .

Mecanismo De Acción

Target of Action

The primary targets of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane are currently unknown .

Mode of Action

Given its structural similarity to other oxirane compounds, it may interact with biological targets through the electrophilic epoxide group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its bioavailability, half-life, metabolism, and excretion patterns need to be investigated in future studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane typically involves the reaction of 2-tert-butyl-4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and improved purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Diols: Formed from oxidation reactions.

Alcohols: Resulting from reduction reactions.

Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-tert-Butyl-4-methoxyphenol: A precursor in the synthesis of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane.

2-tert-Butyl-4-methylphenol: Another similar compound with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in various research and industrial applications .

Propiedades

IUPAC Name |

2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKQNGXFJBCGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2767526.png)

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)